1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a piperidine-4-carboxamide moiety at the 3-position. The piperidine ring is further substituted with an N-phenyl group. This structure combines aromatic heterocycles (pyridazine, furan) with a conformationally flexible piperidine scaffold, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h1-9,14-15H,10-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFJTTXGHGIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The furan ring can be synthesized through the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitrofuran with hydroxyphenyl boronic acids under microwave irradiation . The final step involves the coupling of these intermediates with piperidine-4-carboxamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
Coupling with Piperidine-4-carboxamide
The piperidine-4-carboxamide moiety is typically linked via amide bond formation . This involves activating the carboxylic acid (e.g., as a mixed anhydride or using coupling agents like TSTU) and reacting with a piperidine amine.
Key Reaction :
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Reagents : TSTU (tetrakis[O-(1H-benzotriazol-1-yl)]uronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine).
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Outcome : Formation of the amide bond between pyridazine and piperidine.
Functional Group Transformations
Additional steps may include:
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Deprotection : Removal of protecting groups (e.g., Boc or TFA-sensitive groups).
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Alkylation/Amination : Activation of the piperidine ring for further functionalization.
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Ring-Opening/Closing : Modulation of the pyridazine’s reactivity via redox or acid/base conditions.
Data Table: Key Reactions and Conditions
Research Findings and Challenges
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Cross-Coupling Efficiency : Suzuki coupling under optimized conditions (e.g., Pd(PPh₃)₄, K₃PO₄, 100°C) achieves high yields for aryl-aryl bonds .
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Amide Bond Stability : TSTU-mediated coupling ensures efficient activation and minimizes side reactions .
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Solubility and Selectivity : Pyridazine’s electron-deficient nature may influence substitution patterns and reaction rates.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine-based compounds exhibit significant anticancer properties. Research has shown that 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been tested against various cancer types, including breast and prostate cancer, showing promising results in inhibiting tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neurological Applications
Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential neuroprotective effects. Animal studies suggest it may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues.
Receptor Interaction Studies
In vitro studies have demonstrated that this compound interacts with various receptors, including dopamine and serotonin receptors. This interaction profile suggests potential applications in treating mood disorders and schizophrenia.
Structure-Activity Relationship (SAR)
The exploration of SAR has revealed that modifications to the piperidine moiety can enhance the compound's potency and selectivity for specific biological targets. This knowledge is crucial for the development of more effective derivatives with improved pharmacokinetic properties.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited for developing efficient electronic devices.
Polymer Composites
Research into polymer composites incorporating this compound indicates enhanced mechanical properties and thermal stability. Such materials could find applications in various industrial sectors, including automotive and aerospace engineering.
Case Studies
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridazine rings facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparison with Similar Compounds
1-(6-Methoxypyridazin-3-yl)cyclopropane-1-carboxamide
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic Acid
- Key Features :
- Pyrimidine core (vs. pyridazine) with a difluoromethyl group at the 4-position and furan-2-yl at the 6-position.
- Piperidine-4-carboxylic acid substituent (vs. carboxamide in the target compound).
- Activity: Not explicitly stated, but carboxylic acid groups often enhance solubility or enable ionic interactions with targets .
- Inference : The pyrimidine core may alter electronic properties compared to pyridazine, affecting binding kinetics.
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Key Features :
- Oxazolo-pyridine fused ring system (vs. pyridazine).
- Thiazole and phenyl substituents (absent in the target compound).
- Activity: Not specified, but the fused oxazolo-pyridine system may enhance metabolic stability or π-π stacking interactions .
Molecular Properties and Pharmacological Implications
Key Observations:
- Pyridazine vs. Pyrimidine : Pyridazine’s two adjacent nitrogen atoms may confer stronger dipole interactions compared to pyrimidine’s meta-oriented nitrogens.
- Furan-2-yl vs. Methoxy : Furan’s aromaticity and larger size could enhance hydrophobic interactions, whereas methoxy’s polarity might improve aqueous solubility.
- Piperidine-4-carboxamide vs.
Biological Activity
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.
Chemical Structure
The compound can be characterized by its structural formula:
with a molecular weight of 303.37 g/mol. Its structure includes a pyridazine ring fused with a furan moiety, linked to a piperidine and a phenyl group, which are key to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit key cancer-related targets such as BRAF(V600E) and Aurora-A kinase, which are crucial in various malignancies .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.015 | |
| Compound B | Aurora-A Kinase | 0.025 | |
| This compound | Unknown | TBD | This study |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been evaluated for monoamine oxidase (MAO) inhibitory activity, which is significant for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Compounds with similar structures have demonstrated potent inhibition against MAO-B, suggesting that this compound may exhibit similar properties .
Table 2: MAO Inhibition Data
| Compound Name | MAO Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | MAO-A | 0.039 | |
| Compound D | MAO-B | 0.013 | |
| This compound | Unknown | TBD | This study |
The biological activity of this compound is likely attributed to its ability to interact with specific protein targets involved in cell signaling pathways related to cancer proliferation and neurodegeneration. Molecular docking studies suggest that the carbonyl oxygen atom in the compound might form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological efficacy .
Case Studies and Clinical Implications
Recent studies have highlighted the potential of this compound in clinical settings:
- Anticancer Trials : In vitro studies using FaDu hypopharyngeal tumor cells indicated that related compounds induced apoptosis more effectively than standard treatments like bleomycin .
- Neuroprotective Studies : Preliminary evaluations suggest that the compound may mitigate oxidative stress in neuronal cells, which is pivotal for developing therapies for neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridazine and furan moieties : Utilize Suzuki-Miyaura cross-coupling for aryl-aryl bond formation under palladium catalysis .
- Piperidine carboxamide formation : React piperidine intermediates with phenyl isocyanate or activated carboxylic acid derivatives. Optimize temperature (80–120°C) and solvent (e.g., DMF or THF) to enhance yield .
- Purification : Use column chromatography followed by recrystallization. Monitor purity via HPLC (≥98%) as in analogous compounds .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Confirm regiochemistry of the pyridazine-furan linkage and piperidine substitution patterns (¹H and ¹³C NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring, if applicable .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can in vitro biological activity screening be designed to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., furan-containing compounds show affinity for adenosine receptors) .
- Assay Design : Use fluorescence polarization for binding affinity (IC₅₀) or cell-based assays (e.g., luciferase reporters for cytotoxicity) .
- Control Compounds : Include positive controls like staurosporine (kinase inhibition) or reference ligands for receptor specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Modular Substitutions : Systematically replace the furan ring with thiophene or pyrole and assess potency shifts .
- Piperidine Modifications : Introduce methyl or fluoro groups at the 4-position to study steric/electronic effects on target engagement .
- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to align SAR trends with predicted binding poses .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., furan oxidation) .
- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays .
- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (%) .
Q. What experimental approaches resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
- Assay Replication : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm activity with complementary techniques (e.g., SPR for binding kinetics if fluorescence assays are inconsistent) .
- Batch Analysis : Verify compound integrity (HPLC, NMR) to rule out degradation artifacts .
Q. How should in vivo efficacy studies be structured for this compound in disease models?
Q. What computational tools are recommended for predicting off-target interactions?
- PharmaDB Screening : Use databases like ChEMBL to identify structurally similar compounds with known off-target profiles .
- Machine Learning Models : Apply DeepChem or Schrödinger’s Phase to predict toxicity and selectivity .
- Molecular Dynamics (MD) : Simulate binding to unrelated targets (e.g., CYP enzymes) to assess interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
